molecular formula C25H25BrN4O4 B10904124 5-[(4-bromophenoxy)methyl]-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide

5-[(4-bromophenoxy)methyl]-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide

Cat. No.: B10904124
M. Wt: 525.4 g/mol
InChI Key: MRCVPURLSJDNLA-UHFFFAOYSA-N
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Description

5-[(4-BROMOPHENOXY)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a morpholinoethyl group, which can enhance its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMOPHENOXY)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMOPHENOXY)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation being targeted, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated or carboxylated derivatives, while reduction reactions could produce dehalogenated or hydrogenated products.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic transformations.

    Biology: The benzimidazole core is known for its biological activity, making this compound a potential candidate for drug discovery and development.

    Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic effects in various diseases.

    Industry: This compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(4-BROMOPHENOXY)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects. The morpholinoethyl group can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-BROMOPHENOXY)METHYL]-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: This compound shares the bromophenoxy methyl group but has a different core structure.

    4-BENZYL-5-[(4-BROMOPHENOXY)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: Another compound with a similar bromophenoxy methyl group but a different core structure.

Uniqueness

The uniqueness of 5-[(4-BROMOPHENOXY)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE lies in its combination of a benzimidazole core with a morpholinoethyl group and a bromophenoxy methyl group. This unique combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H25BrN4O4

Molecular Weight

525.4 g/mol

IUPAC Name

5-[(4-bromophenoxy)methyl]-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C25H25BrN4O4/c26-18-5-7-19(8-6-18)33-17-20-9-10-23(34-20)24(31)28-25-27-21-3-1-2-4-22(21)30(25)12-11-29-13-15-32-16-14-29/h1-10H,11-17H2,(H,27,28,31)

InChI Key

MRCVPURLSJDNLA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)COC5=CC=C(C=C5)Br

Origin of Product

United States

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